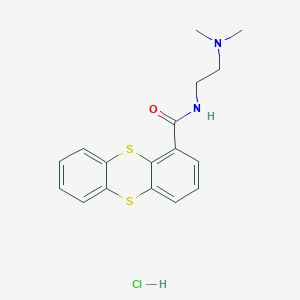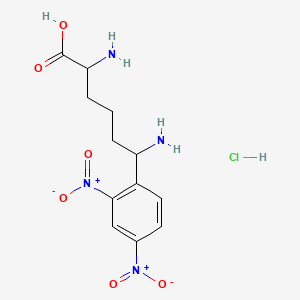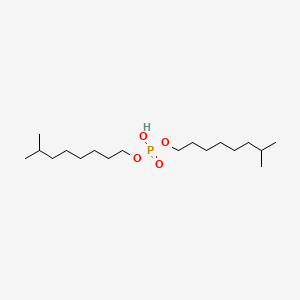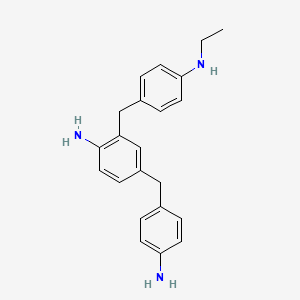
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of two aminophenyl groups, each substituted with a methyl group, and one of these groups further substituted with an ethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline typically involves multi-step organic reactions. One common approach is the reductive amination of 4-nitrobenzyl chloride with 4-aminobenzylamine, followed by the introduction of the ethylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization would be common in industrial settings.
化学反応の分析
Types of Reactions
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid; sulfonation using concentrated sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of the original amine.
Substitution: Formation of substituted aromatic compounds with nitro, sulfonyl, or halogen groups.
科学的研究の応用
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic amine groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The ethylamino group may enhance the compound’s binding affinity and specificity for certain molecular targets.
類似化合物との比較
Similar Compounds
4-((4-Aminophenyl)methyl)aniline: Lacks the ethylamino group, making it less versatile in certain applications.
4-((4-Nitrophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline: Contains a nitro group instead of an amino group, which can alter its reactivity and applications.
4-((4-Aminophenyl)methyl)-2-((4-(methylamino)phenyl)methyl)aniline: Contains a methylamino group instead of an ethylamino group, affecting its binding properties and interactions.
Uniqueness
4-((4-Aminophenyl)methyl)-2-((4-(ethylamino)phenyl)methyl)aniline is unique due to the presence of both amino and ethylamino groups, which confer specific chemical reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
85423-06-9 |
|---|---|
分子式 |
C22H25N3 |
分子量 |
331.5 g/mol |
IUPAC名 |
4-[(4-aminophenyl)methyl]-2-[[4-(ethylamino)phenyl]methyl]aniline |
InChI |
InChI=1S/C22H25N3/c1-2-25-21-10-5-17(6-11-21)14-19-15-18(7-12-22(19)24)13-16-3-8-20(23)9-4-16/h3-12,15,25H,2,13-14,23-24H2,1H3 |
InChIキー |
ONDLYQCPOPPXNC-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=C(C=C1)CC2=C(C=CC(=C2)CC3=CC=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


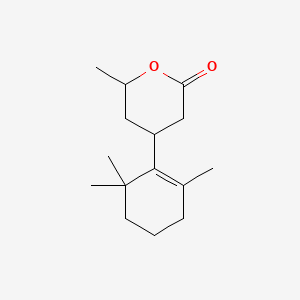
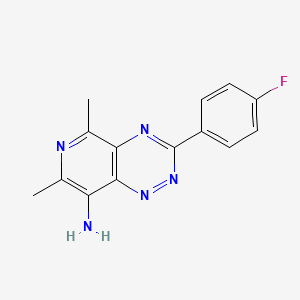
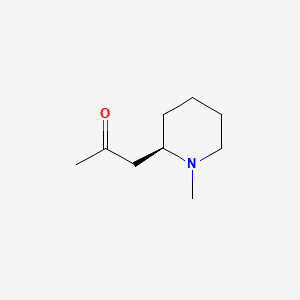

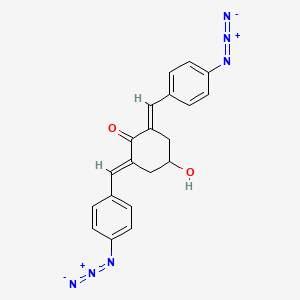
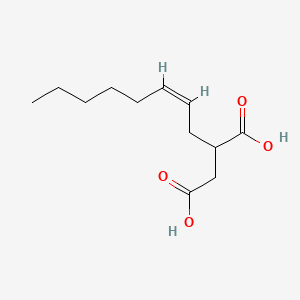
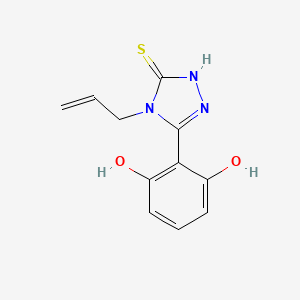
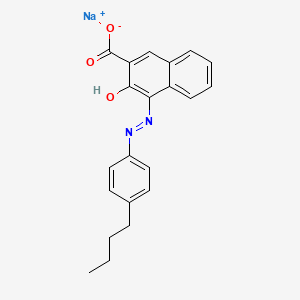
![Diethyl 4,4'-[hexamethylenebis(oxy)]bis[3-bromobenzimidate]](/img/structure/B12688142.png)
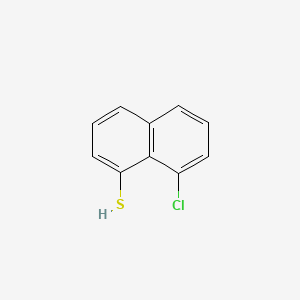
![5,5'(Thiodipropane-3,1-diyl)bis[2,4-dihydro-4-phenyl-3H-1,2,4-triazole-3-thione]](/img/structure/B12688161.png)
